molecular formula C6416H9874N1688O1987S44 B1143277 Rituximab CAS No. 174722-31-7

Rituximab

Katalognummer: B1143277
CAS-Nummer: 174722-31-7
Molekulargewicht: Unspecified
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rituximab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody .

Industrial Production Methods

The industrial production of this compound involves several key steps:

Analyse Chemischer Reaktionen

Types of Reactions

Rituximab primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the lysed B cells, which are cleared from the body by the immune system .

Wirkmechanismus

Rituximab exerts its effects by binding to the CD20 antigen on the surface of B cells. This binding triggers several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Rituximab

This compound was the first monoclonal antibody approved for the treatment of cancer and has a well-established safety and efficacy profile. Its chimeric nature (mouse/human) allows for effective targeting of B cells while minimizing immune reactions .

Biologische Aktivität

Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen, predominantly expressed on B cells. This compound has been instrumental in treating various B-cell malignancies and autoimmune diseases. Its biological activity is primarily mediated through mechanisms such as complement-mediated cytotoxicity (CMC), antibody-dependent cellular cytotoxicity (ADCC), and the induction of apoptosis. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.

1. Complement-Mediated Cytotoxicity (CMC)
this compound binding to CD20 activates the complement system, leading to the formation of the membrane attack complex that lyses target B cells. This process is crucial for its antitumor efficacy, particularly in non-Hodgkin lymphoma (NHL) models.

2. Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC involves the recruitment of immune effector cells that recognize and kill this compound-coated B cells. Studies indicate that neutrophils play a significant role in this process, utilizing Fcγ receptors to mediate cytotoxic effects against tumor cells . In murine models, the absence of neutrophils significantly reduced this compound's effectiveness in controlling lymphoma growth .

3. Induction of Apoptosis
this compound can also induce direct apoptosis in B cells through poorly understood signaling pathways. This effect is less prominent compared to CMC and ADCC but contributes to the overall therapeutic action of the drug .

Clinical Efficacy

This compound has demonstrated efficacy across various clinical settings:

  • Non-Hodgkin Lymphoma (NHL) : this compound has been pivotal in treating NHL, with combinations like R-CHOP (this compound, cyclophosphamide, doxorubicin, vincristine, and prednisone) showing high response rates. A study reported an objective response rate (ORR) of 81% with this regimen .
  • Autoimmune Diseases : In conditions like pemphigus vulgaris and systemic lupus erythematosus (SLE), this compound has shown promising results. For instance, a case series indicated that all patients with pemphigus treated with this compound had a favorable clinical response over 18 months .

Case Studies

Case Study 1: Pemphigus Vulgaris
A study involving 12 patients treated with this compound showed significant clinical improvement, with most patients achieving complete or partial responses after treatment. The therapy was well-tolerated with minimal adverse effects reported .

Case Study 2: Non-Hodgkin Lymphoma
In a comprehensive analysis of NHL patients receiving this compound, it was found that long-term treatment led to sustained remission in a significant proportion of patients. The study highlighted the importance of ADCC mediated by neutrophils in enhancing treatment outcomes .

Table 1: Summary of Key Studies on this compound's Efficacy

StudyPopulationTreatment RegimenObjective Response RateComments
SLE PatientsThis compound vs PlaceboNot significant overall; beneficial in specific subgroupsFocused on BILAG scores
Pemphigus PatientsThis compound 375 mg/m² weekly for 4 weeks100% response rateLong-term follow-up showed sustained remission
NHL PatientsR-CHOP regimen81% ORRCombination therapy showed superior efficacy

Eigenschaften

CAS-Nummer

174722-31-7

Molekularformel

C6416H9874N1688O1987S44

Molekulargewicht

Unspecified

Synonyme

Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.